An In-depth Technical Guide to 3-(4-Carbamoylphenoxy)propanoic Acid
An In-depth Technical Guide to 3-(4-Carbamoylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Carbamoylphenoxy)propanoic acid, a compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, synthesis, and characteristics, offering a valuable resource for researchers and developers in the field.
Nomenclature and Structural Elucidation
3-(4-Carbamoylphenoxy)propanoic acid is a derivative of propanoic acid featuring a phenoxy group at the third carbon, which in turn is substituted with a carbamoyl group at the para-position of the phenyl ring.
Systematic IUPAC Name: 3-(4-carbamoylphenoxy)propanoic acid
Synonyms: 3-[4-(aminocarbonyl)phenoxy]propanoic acid
CAS Number: 111140-92-2
Molecular Formula: C₁₀H₁₁NO₄
Molecular Weight: 209.20 g/mol
Chemical Structure
The molecular structure consists of a central phenoxy moiety linking a propanoic acid chain and a carbamoyl group. This arrangement of functional groups—a carboxylic acid, an ether, an aromatic ring, and an amide—confers a unique combination of chemical properties and potential for diverse molecular interactions.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems and its formulation characteristics.
| Property | Value | Source |
| CAS Number | 111140-92-2 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][3] |
| Molecular Weight | 209.20 g/mol | [3] |
| Appearance | Solid powder | N/A |
| Melting Point | 218-220 °C | |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of a protected form of 3-halopropanoic acid with 4-hydroxybenzamide.
General Experimental Protocol (Hypothetical)
Step 1: Williamson Ether Synthesis
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To a solution of 4-hydroxybenzamide in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
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Stir the mixture at room temperature to form the phenoxide.
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Add an alkyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The crude ester intermediate can be purified by column chromatography.
Step 2: Hydrolysis
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Dissolve the purified ester in a suitable solvent (e.g., ethanol or THF).
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Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
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If basic hydrolysis is performed, acidify the reaction mixture to a pH of approximately 2-3 with a strong acid to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Spectral Data (Predicted)
No experimental spectra for 3-(4-Carbamoylphenoxy)propanoic acid were found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
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Methylene Protons (-O-CH₂-): A triplet at approximately δ 4.2-4.5 ppm.
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Methylene Protons (-CH₂-COOH): A triplet at approximately δ 2.7-3.0 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm.
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Amide Protons (-CONH₂): Two broad singlets corresponding to the two non-equivalent amide protons.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-COOH): A signal around δ 170-180 ppm.
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Carbonyl Carbon (-CONH₂): A signal around δ 165-175 ppm.
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Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm).
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Methylene Carbon (-O-CH₂-): A signal around δ 60-70 ppm.
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Methylene Carbon (-CH₂-COOH): A signal around δ 30-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Carboxylic Acid): A broad band from 2500 to 3300 cm⁻¹.
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N-H Stretch (Amide): Two bands around 3100-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
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C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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C-O Stretch (Ether): A band in the region of 1200-1300 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 209. Key fragmentation patterns would likely involve the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the propanoic acid side chain.
Pharmacological Potential and Applications
While no specific pharmacological studies on 3-(4-Carbamoylphenoxy)propanoic acid have been identified, the structural motifs present in the molecule are found in various biologically active compounds. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The presence of the phenoxy and carbamoyl groups could modulate the activity and selectivity for various biological targets.
This compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules.[5] The carboxylic acid and amide functionalities are amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
Specific safety data for 3-(4-Carbamoylphenoxy)propanoic acid is not available. However, based on the safety information for structurally related propanoic acid derivatives, the following general precautions should be observed:
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Hazard Statements (General for related compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Measures:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands and any exposed skin thoroughly after handling.
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Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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In case of contact with skin, wash with plenty of soap and water.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled, remove the person to fresh air and keep comfortable for breathing.
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
3-(4-Carbamoylphenoxy)propanoic acid is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known properties and structure, along with predicted spectral data and a plausible synthetic route. Further experimental investigation is required to fully characterize its physicochemical properties, biological activity, and safety profile.
References
Sources
- 1. 111140-92-2|3-(4-Carbamoylphenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 111140-92-2 3-(4-Carbamoylphenoxy)propionic Acid [chemsigma.com]
- 3. 111140-92-2,3-(4-Carbamoylphenoxy)propionic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
